3-Cyanobutanoic acid
Overview
Description
3-Cyanobutanoic acid is an organic compound with the molecular formula C5H7NO2. It is a carboxylic acid with a nitrile group attached to the third carbon of the butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanobutanoic acid can be synthesized through the hydrolysis of nitriles. One common method involves the reaction of a halogenoalkane with cyanide ions to form a nitrile, which is then hydrolyzed to produce the carboxylic acid. For example: [ \text{CH}_3\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CN} + \text{Br}^- ] The nitrile is then hydrolyzed under acidic or alkaline conditions: [ \text{CH}_3\text{CH}_2\text{CN} + 2\text{H}_2\text{O} + \text{H}^+ \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + \text{NH}_4^+ ] [ \text{CH}_3\text{CH}_2\text{CN} + \text{H}_2\text{O} + \text{OH}^- \rightarrow \text{CH}_3\text{CH}_2\text{COO}^- + \text{NH}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles using either acid or base catalysis. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can be used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
3-Cyanobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-cyanobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
3-Butenoic acid: Similar in structure but lacks the nitrile group.
3-Cyano-3-methylpropanoic acid: Similar in structure but has a methyl group attached to the third carbon.
3-Cyanobutyric acid: Another nitrile-containing carboxylic acid with a slightly different carbon chain length.
Uniqueness: 3-Cyanobutanoic acid is unique due to its specific combination of a carboxylic acid and a nitrile group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
3-cyanobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(3-6)2-5(7)8/h4H,2H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHAYYWRVLIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901025 | |
Record name | NoName_74 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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